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molecular formula C10H9N5S B6058281 N-(3-thienylmethyl)-9H-purin-6-amine CAS No. 101396-93-4

N-(3-thienylmethyl)-9H-purin-6-amine

Cat. No. B6058281
M. Wt: 231.28 g/mol
InChI Key: YSANEOBAJIAOIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04718936

Procedure details

In the other version of the process, 1 mole equivalent of adenine is heated in a conventional manner (Phytochemistry 16, (1977) 1865) with from 1 to 10, preferably from 2 to 5, mole equivalents of thiophene-3-carbonyl chloride in the presence of a proton acceptor (e.g. pyridine), possibly in a solvent, such as dioxane, at as high as 200° C., and the mixture is worked up in a conventional manner and if necessary recrystallized, for example as described above.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[C:9]([NH2:10])=[C:8]2[C:4]([N:5]=[CH:6][NH:7]2)=[N:3][CH:2]=1.[S:11]1[CH:15]=[CH:14][C:13]([C:16](Cl)=O)=[CH:12]1.N1C=CC=CC=1>O1CCOCC1>[S:11]1[CH:15]=[CH:14][C:13]([CH2:16][NH:10][C:9]2[N:1]=[CH:2][N:3]=[C:4]3[C:8]=2[NH:7][CH:6]=[N:5]3)=[CH:12]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CN=C2N=CNC2=C1N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C=C(C=C1)C(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
S1C=C(C=C1)CNC1=C2NC=NC2=NC=N1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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